![molecular formula C12H11N3O4S2 B2992985 methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448070-21-0](/img/structure/B2992985.png)
methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate is an organic compound with a complex structure. This compound is part of a broader category of molecules known for their significant biological activity, often used in medicinal chemistry to develop new therapeutic agents. Its intricate structure, combining a pyrrolo[3,4-d]pyrimidine core with a thiophene carboxylate, positions it as a versatile scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-mercapto-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one, have been associated with the de novo purine metabolic enzyme, phosphoribosylaminoimidazole carboxylase (paics) . PAICS has been identified as an oncogene in several tumor types .
Mode of Action
Based on its structural similarity to other pyrrolo[2,3-d]pyrimidines, it may interact with its target enzyme, potentially inhibiting its function and disrupting the associated biochemical pathways .
Biochemical Pathways
The compound may affect the de novo purine metabolic pathway . This pathway is involved in nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation . Disruption of this pathway could lead to a variety of downstream effects, potentially including the inhibition of tumor growth .
Result of Action
Given its potential role in inhibiting the de novo purine metabolic pathway, it may result in the disruption of nucleotide synthesis and other related processes . This could potentially lead to the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar pyrrolopyrimidine structures have been found to interact with various enzymes and proteins . For instance, some pyrrolopyrimidine derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs) .
Cellular Effects
The cellular effects of methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate are currently unknown. Related pyrrolopyrimidine compounds have demonstrated significant effects on cell function. For example, some pyrrolopyrimidine derivatives have been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
Related pyrrolopyrimidine compounds have been found to inhibit the activity of certain kinases, such as FGFRs . These compounds are thought to bind to the kinase’s ATP-binding site, thereby inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the construction of the pyrrolo[3,4-d]pyrimidine ring. This step involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents like ammonium acetate, formamide, or urea are commonly employed.
Sulfonylation: : The key sulfonyl group introduction is achieved through sulfonyl chlorides in the presence of a base like triethylamine. The reaction typically occurs at a controlled temperature to ensure regioselectivity.
Carboxylation: : The thiophene ring is carboxylated using carbon dioxide under high pressure or via lithiation followed by carbonation. Methanol is often used as a solvent to facilitate esterification, forming the final methyl ester group.
Industrial Production Methods
Industrially, the compound is synthesized using continuous flow reactors to maintain consistent reaction conditions and improve yield. Automated systems manage reagent addition, temperature, and pressure, ensuring scalable and reproducible synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the thiophene ring. Reagents like m-chloroperbenzoic acid (m-CPBA) facilitate the oxidation process, forming sulfoxides or sulfones.
Reduction: : The compound is susceptible to reduction, especially at the sulfonyl and pyrrolo[3,4-d]pyrimidine moieties. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions occur mainly at the thiophene ring. Halogenation with agents like N-bromosuccinimide (NBS) and nucleophilic substitution with amines are typical examples.
Common Reagents and Conditions
Oxidation: : m-CPBA, hydrogen peroxide
Reduction: : LiAlH4, NaBH4
Substitution: : NBS, sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohols, amines
Substitution: : Halogenated thiophenes, aminated pyrimidines
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules. Its diverse reactivity makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology
Biologically, it serves as a lead compound for developing new drugs targeting specific enzymes and receptors. Its unique structure allows for modifications that enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, antiviral compound, and anti-inflammatory drug.
Industry
Industrially, the compound is used in the development of advanced materials. Its sulfonyl and thiophene groups contribute to the electronic properties of conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-4-yl)sulfonyl)thiophene-2-carboxylate
Ethyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate
Methyl 3-((5H-pyrrolo[2,3-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate
Uniqueness
Compared to its analogs, methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate exhibits higher potency in biological assays due to its optimal molecular geometry and electronic properties. Its unique combination of pyrrolo[3,4-d]pyrimidine and thiophene moieties enhances its reactivity and specificity towards biological targets.
This compound stands out for its broad range of applications across different scientific fields, making it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGFUORBPXZYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
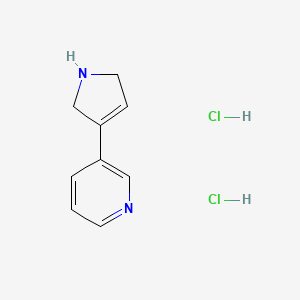
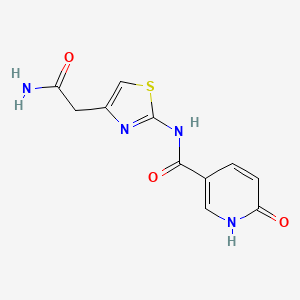
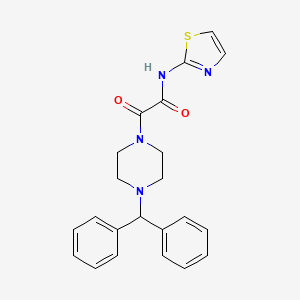
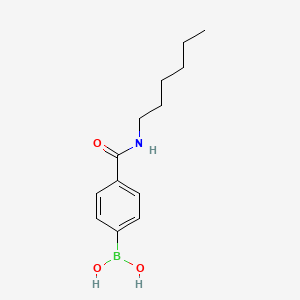
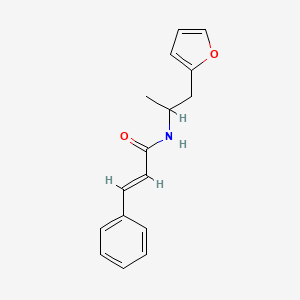
![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)
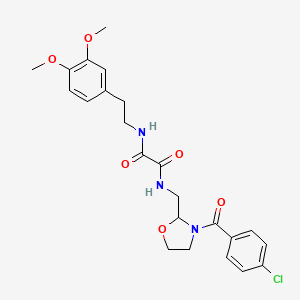
![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)
![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)
